molecular formula C12H18ClIN2O B4896388 N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride

N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride

Cat. No. B4896388
M. Wt: 368.64 g/mol
InChI Key: RUVJDEWRIQZDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride, also known as [^123I]-IBZM, is a radiopharmaceutical agent used for imaging dopamine D2 receptors in the brain. The development of [^123I]-IBZM has been a significant breakthrough in the field of nuclear medicine, allowing for the non-invasive study of dopamine receptors in vivo.

Mechanism of Action

The mechanism of action of [^123I]-IBZM involves the binding of the radiopharmaceutical agent to dopamine D2 receptors in the brain. The binding of [^123I]-IBZM to dopamine D2 receptors is reversible and is dependent on the concentration of dopamine in the synaptic cleft. The affinity of [^123I]-IBZM for dopamine D2 receptors is high, allowing for the detection of even low levels of dopamine D2 receptors in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of [^123I]-IBZM are limited to the binding of the radiopharmaceutical agent to dopamine D2 receptors in the brain. The binding of [^123I]-IBZM to dopamine D2 receptors does not cause any significant changes in the levels of dopamine or other neurotransmitters in the brain. The radiopharmaceutical agent is rapidly cleared from the bloodstream and excreted from the body.

Advantages and Limitations for Lab Experiments

The primary advantage of [^123I]-IBZM is its ability to non-invasively image dopamine D2 receptors in the brain. The imaging technique is safe, painless, and has minimal side effects. The radiopharmaceutical agent has a high affinity for dopamine D2 receptors, allowing for the detection of even low levels of dopamine D2 receptors in the brain. The primary limitation of [^123I]-IBZM is its short half-life, which limits its use in longitudinal studies. The radiopharmaceutical agent also has limited availability and is relatively expensive.

Future Directions

There are several future directions for the use of [^123I]-IBZM in scientific research. One potential application is the use of [^123I]-IBZM in the diagnosis and monitoring of other neurological disorders, such as Huntington's disease and addiction. Another potential application is the use of [^123I]-IBZM in the development of new drugs that target dopamine D2 receptors. The radiopharmaceutical agent can be used to screen potential drug candidates for their binding affinity to dopamine D2 receptors. Additionally, [^123I]-IBZM can be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more comprehensive understanding of the brain's structure and function.
Conclusion
In conclusion, [^123I]-IBZM is a radiopharmaceutical agent used for imaging dopamine D2 receptors in the brain. The synthesis of [^123I]-IBZM involves the use of iodine-123 as a radioactive tracer and a precursor molecule, 4-iodobenzamide. The primary application of [^123I]-IBZM is in the imaging of dopamine D2 receptors in the brain using SPECT. The radiopharmaceutical agent has a high affinity for dopamine D2 receptors, allowing for the detection of even low levels of dopamine D2 receptors in the brain. The primary limitation of [^123I]-IBZM is its short half-life, which limits its use in longitudinal studies. However, there are several future directions for the use of [^123I]-IBZM in scientific research, including the diagnosis and monitoring of other neurological disorders and the development of new drugs that target dopamine D2 receptors.

Synthesis Methods

The synthesis of [^123I]-IBZM involves the use of iodine-123 as a radioactive tracer and a precursor molecule, 4-iodobenzamide. The precursor molecule is reacted with N-[3-(dimethylamino)propyl]amine in the presence of a reducing agent to yield [^123I]-IBZM. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a radiochemically pure compound.

Scientific Research Applications

The primary application of [^123I]-IBZM is in the imaging of dopamine D2 receptors in the brain. The imaging technique is called single-photon emission computed tomography (SPECT), which involves the injection of [^123I]-IBZM into a patient's bloodstream. The radiopharmaceutical agent binds to dopamine D2 receptors in the brain, and the emitted gamma rays are detected by a gamma camera. The resulting images provide information about the distribution and density of dopamine D2 receptors in the brain, which can be used to diagnose and monitor various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-iodobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O.ClH/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10;/h4-7H,3,8-9H2,1-2H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVJDEWRIQZDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.